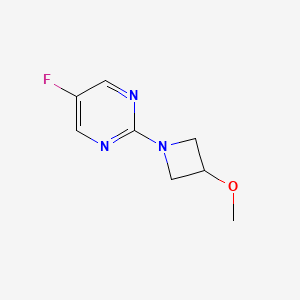

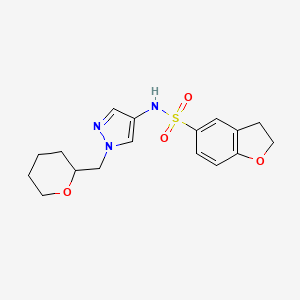

![molecular formula C12H8ClF3N4 B2896658 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine CAS No. 303997-62-8](/img/structure/B2896658.png)

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have a chlorine atom and a trifluoromethyl group attached to the pyridine ring .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2- [3-Chloro-5- (trifluoromethyl)-2-pyridinyl]-acetonitrile have been synthesized .Scientific Research Applications

Synthesis and Chemical Properties

Development of Heterocyclic Compounds : The compound is utilized in the synthesis of new heterocyclic compounds, offering moderate to good yields. This process involves optimized Buchwald-Hartwig amination conditions, indicating its significance in creating new N-arylpyrimidin-2-amine derivatives for various applications (El-Deeb, Ryu, & Lee, 2008).

Catalysis and Domino Reactions : A catalyst-free domino reaction involving this compound class has been developed, leading to the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one, showcasing its utility in innovative synthetic pathways (Zhao et al., 2020).

Material Science and Engineering

- Gas Separation Applications : The compound's derivatives are explored in the context of gas separation, where hyperbranched polyimides synthesized from related triamine and dianhydride monomers exhibit potential for efficient gas separation, highlighting the material science applications of such molecules (Fang, Kita, & Okamoto, 2000).

Pharmacological Applications

Antihypertensive Activity : Derivatives of the compound have shown significant antihypertensive activity in animal models, providing a foundation for the development of new antihypertensive agents (Bennett et al., 1981).

Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, related structurally to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the compound's relevance in the search for new therapeutic agents (Rahmouni et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .

Mode of Action

It’s worth noting that the trifluoromethyl group and the pyridinyl group in the compound could potentially interact with biological targets, leading to changes in their function .

Biochemical Pathways

Given its potential role as an inhibitor of ns5b, it may interfere with the replication of the hepatitis c virus .

Pharmacokinetics

The compound’s water solubility (622mg/l at 25℃) and logp (259 at 20℃) suggest that it may have reasonable bioavailability .

Result of Action

If it acts as an inhibitor of ns5b, it could potentially prevent the replication of the hepatitis c virus .

Action Environment

The compound’s storage temperature (under inert gas (nitrogen or argon) at 2–8 °c) suggests that it may be sensitive to temperature and oxygen exposure .

properties

IUPAC Name |

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4/c13-9-5-7(12(14,15)16)6-19-10(9)2-1-8-3-4-18-11(17)20-8/h1-6H,(H2,17,18,20)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAPCPYCAYGAFW-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

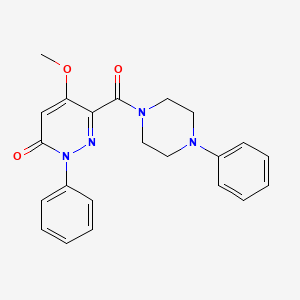

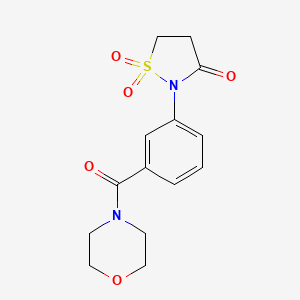

![1-(4-Methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2896577.png)

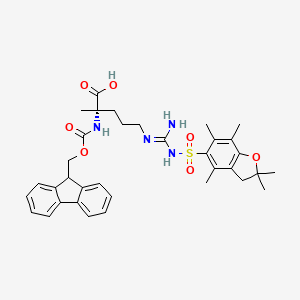

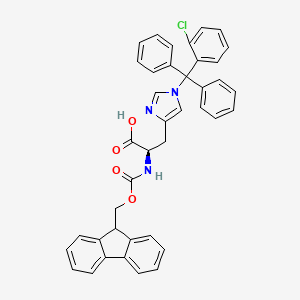

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)

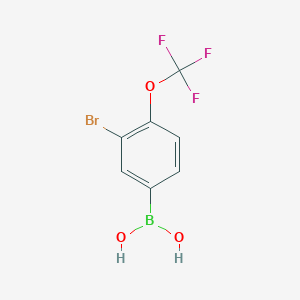

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)

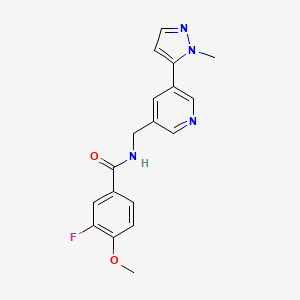

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896590.png)

![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)